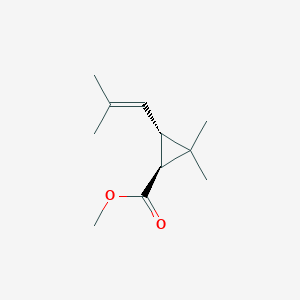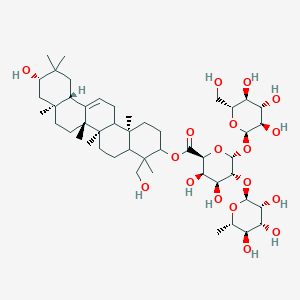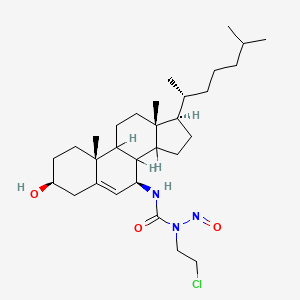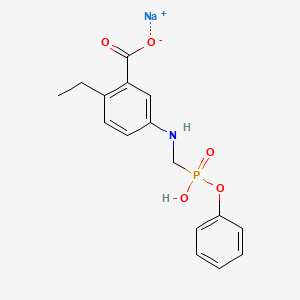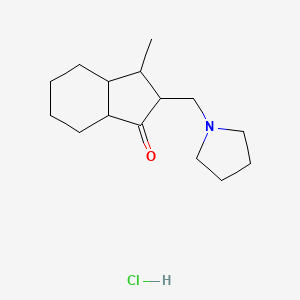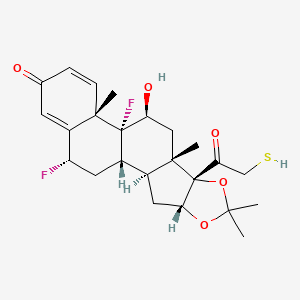
Fluocinolone acetonide 21-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluocinolone acetonide 21-thiol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to fluocinolone acetonide, a widely used corticosteroid in dermatology and ophthalmology. The addition of a thiol group at the 21st position enhances its chemical reactivity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-thiol typically involves the introduction of a thiol group into the fluocinolone acetonide molecule. This can be achieved through various chemical reactions, including thiolation reactions using thiolating agents such as thiourea or thiol-containing compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes, utilizing advanced chemical engineering techniques to optimize reaction efficiency and product quality. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Fluocinolone acetonide 21-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Regenerated thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Fluocinolone acetonide 21-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiol-containing compounds.
Biology: Investigated for its potential role in modulating cellular redox states and as a probe for studying thiol-based redox signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of skin disorders and ocular diseases.
Industry: Utilized in the development of advanced drug delivery systems, such as nanoparticles and intravitreal implants, to enhance drug bioavailability and therapeutic efficacy
Mécanisme D'action
Fluocinolone acetonide 21-thiol exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Effects: Suppresses the activation and proliferation of immune cells, reducing immune responses and inflammation.
Molecular Targets: Targets include glucocorticoid receptors, which mediate its anti-inflammatory and immunosuppressive actions by regulating gene expression
Comparaison Avec Des Composés Similaires
Fluocinolone acetonide 21-thiol can be compared with other corticosteroid derivatives:
Fluocinolone Acetonide: The parent compound, widely used in dermatology and ophthalmology for its potent anti-inflammatory effects.
Triamcinolone Acetonide: Another corticosteroid with similar applications but differing in potency and side effect profile.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness: The presence of the thiol group in this compound enhances its chemical reactivity and potential for targeted therapeutic applications, making it a unique and valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
119137-99-4 |
|---|---|
Formule moléculaire |
C24H30F2O5S |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-8-(2-sulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O5S/c1-20(2)30-19-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14,26)17(28)10-22(13,4)24(19,31-20)18(29)11-32/h5-7,13-14,16-17,19,28,32H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Clé InChI |
ZTHNXPSNTXVFKD-VSXGLTOVSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CS)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
SMILES canonique |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CS)C)O)F)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


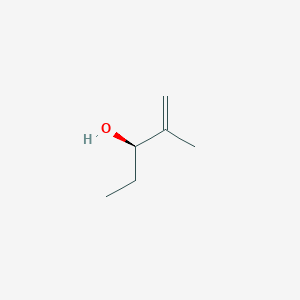
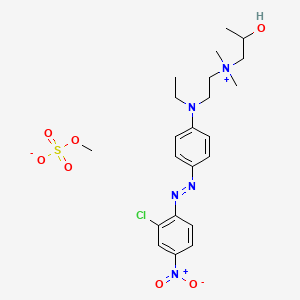
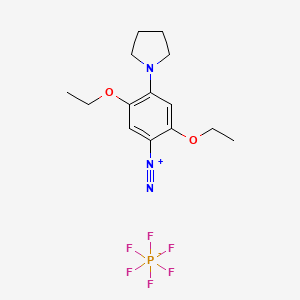
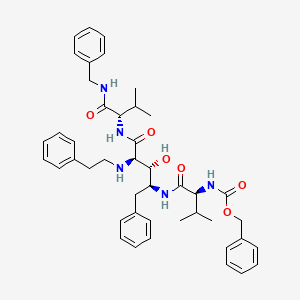
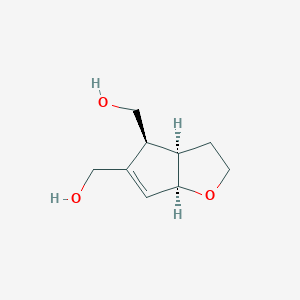

![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
